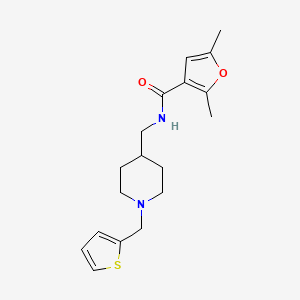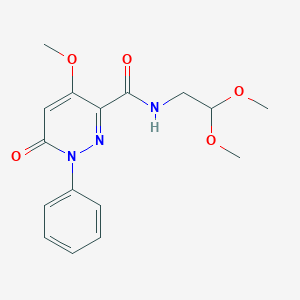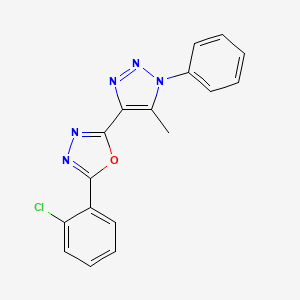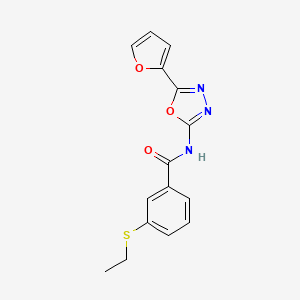![molecular formula C15H10BrNO3 B2582022 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 321430-33-5](/img/structure/B2582022.png)
2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a bromobenzyl group and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-bromobenzyl alcohol with phthalic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isoindole dione structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The isoindole dione moiety can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary, but they often involve heating and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The isoindole dione moiety may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione include:
- 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- 2-[(2-fluorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- 2-[(2-methylbenzyl)oxy]-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDGPYPXEXNORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)
![1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2581950.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)

![(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one](/img/structure/B2581958.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

